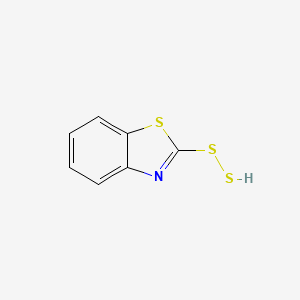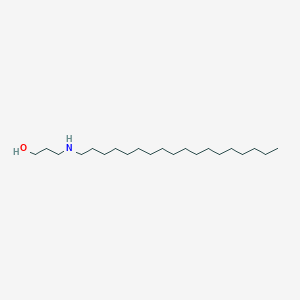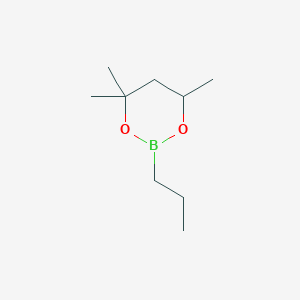
4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C9H19BO2 It is a boron-containing heterocycle that features a dioxaborinane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. One common method involves the reaction of trimethyl borate with 2,2-dimethyl-1,3-propanediol under anhydrous conditions. The reaction typically requires a catalyst such as a Lewis acid to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as toluene or dioxane to maintain the solubility of the reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The dioxaborinane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or other boron-containing compounds.
Substitution: Various substituted dioxaborinane derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of 4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborinane ring acts as an electron-deficient center, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, such as the formation of carbon-boron bonds in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but with a phenyl group instead of a propyl group.
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: Contains a vinyl group, making it useful in polymerization reactions.
4,4,6-Trimethyl-2-(3-methyl-buta-1,3-dienyl)-1,3,2-dioxaborinane: Features a dienyl group, which provides additional reactivity in organic synthesis.
Uniqueness
4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane is unique due to its propyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
67562-22-5 |
|---|---|
Molekularformel |
C9H19BO2 |
Molekulargewicht |
170.06 g/mol |
IUPAC-Name |
4,4,6-trimethyl-2-propyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H19BO2/c1-5-6-10-11-8(2)7-9(3,4)12-10/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
DEVVXFHBXHGXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(CC(O1)(C)C)C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


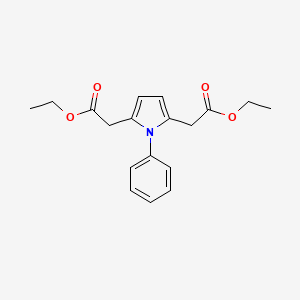
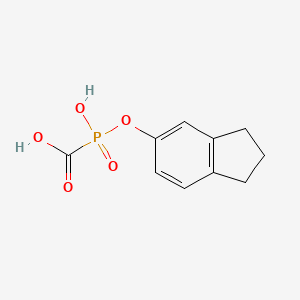
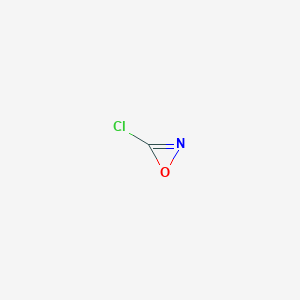
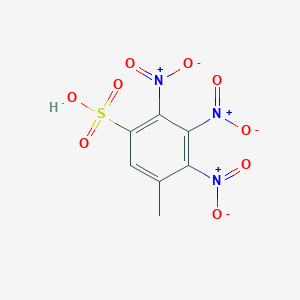
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)


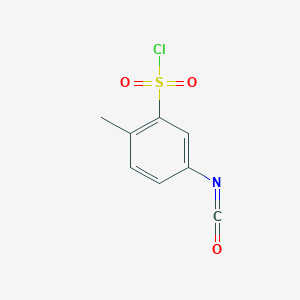


![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
